molecular formula C10H10BrN3O B572969 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole CAS No. 1223748-41-1

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

Cat. No.: B572969
CAS No.: 1223748-41-1
M. Wt: 268.114
InChI Key: YHEQHEDLYOOWFW-UHFFFAOYSA-N
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Description

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For this compound, the synthesis typically starts with the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate in acetone. The mixture is refluxed for 48 hours, followed by purification through silica gel column chromatography using dichloromethane as the eluent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve the desired substitution on the phenyl ring.

Major Products Formed

    Nucleophilic Substitution: The major products are ethers formed by the replacement of the bromine atom with an alkoxy group.

    Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-bromopropoxy)phenyl)-4H-1,2,4-triazole
  • 4-(2-(4-bromopropoxy)phenyl)-4H-1,2,4-triazole
  • 4-(2-(5-bromopropoxy)phenyl)-4H-1,2,4-triazole
  • 4-(2-(6-bromopropoxy)phenyl)-4H-1,2,4-triazole

Uniqueness

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is unique due to its specific bromoethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEQHEDLYOOWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676563
Record name 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-41-1
Record name 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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